(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
Overview
Description
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol is an organic compound with the molecular formula C9H19NO2 It is a cyclobutyl derivative that features an amino group, an ethoxy group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors under controlled conditions.
Introduction of Functional Groups: The amino group, ethoxy group, and hydroxymethyl group are introduced through a series of substitution reactions. Common reagents used include ethyl iodide for the ethoxy group and ammonia for the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-Amino-3-carboxy-2,2-dimethylcyclobutyl)methanol.
Reduction: Formation of (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methane.
Substitution: Formation of various substituted cyclobutyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy and hydroxymethyl groups contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-3-methoxy-2,2-dimethylcyclobutyl)methanol
- (1-Amino-3-ethoxy-2,2-dimethylcyclopropyl)methanol
- (1-Amino-3-ethoxy-2,2-dimethylcyclopentyl)methanol
Uniqueness
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol is unique due to its specific combination of functional groups and the cyclobutyl ring structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-7-5-9(10,6-11)8(7,2)3/h7,11H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDNDHHDJLQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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